molecular formula C14H16N2O3 B4759652 2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide

2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No. B4759652
M. Wt: 260.29 g/mol
InChI Key: GLFDMAMZHWSXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPA is a derivative of the isoxazole ring system and has been found to possess a range of biological activities, making it a promising candidate for use in various fields of research.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. In addition, 2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been found to reduce the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is that it has been found to be relatively safe and well-tolerated in animal studies. It has also been found to have a low toxicity profile. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research involving 2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is the development of new drugs based on the structure of 2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. Another area of interest is the study of the molecular mechanisms underlying the biological activities of 2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. Additionally, further research is needed to determine the optimal dosage and administration of 2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide in various experimental models.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been found to possess antibacterial and antifungal properties. As a result, 2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been used in various scientific research applications, including the development of new drugs and the study of biological pathways.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-4-5-12(6-10(9)2)18-8-14(17)15-13-7-11(3)19-16-13/h4-7H,8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFDMAMZHWSXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NOC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725581
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3,4-Dimethyl-phenoxy)-N-(5-methyl-isoxazol-3-yl)-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.